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Compound of Interest

Compound Name: 1-(3-(Benzyloxy)phenyl)ethanone

Cat. No.: B027096 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for the aromatic

ketone, 1-(3-(benzyloxy)phenyl)ethanone. Targeted at researchers, scientists, and

professionals in drug development, this document offers a comprehensive examination of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The

focus is on not only presenting the spectral data but also providing expert interpretation and

insights into how these analytical techniques are used to confirm the molecular structure and

purity of the compound.

Introduction
1-(3-(benzyloxy)phenyl)ethanone is a key intermediate in the synthesis of various organic

molecules, including pharmaceuticals and fine chemicals. Its structure, featuring a benzyloxy

group meta to an acetyl substituent on a benzene ring, provides a versatile scaffold for further

chemical modifications. Accurate and thorough spectroscopic characterization is paramount to

ensure the identity and quality of this compound for any subsequent application. This guide will

delve into the details of its ¹H NMR, ¹³C NMR, IR, and MS spectra, offering a holistic

understanding of its chemical signature.

Molecular Structure
The structural integrity of 1-(3-(benzyloxy)phenyl)ethanone is the foundation of its chemical

reactivity and properties. The following diagram illustrates the molecular structure and the

numbering convention used for the assignment of NMR signals.
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Caption: Molecular structure of 1-(3-(benzyloxy)phenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and

their chemical environments.

Experimental Protocol:

A sample of 1-(3-(benzyloxy)phenyl)ethanone is dissolved in deuterated chloroform (CDCl₃)

containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on

a 400 MHz NMR spectrometer at room temperature.

Data Summary:

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.55-7.53 m 2H H-2', H-6'

7.45-7.30 m 6H
H-4', H-2'', H-3'', H-4'',

H-5'', H-6''

7.15 ddd 1H H-5'

5.12 s 2H H-9 (CH₂)

2.60 s 3H H-8 (CH₃)

Interpretation:

The ¹H NMR spectrum displays characteristic signals that confirm the structure of 1-(3-
(benzyloxy)phenyl)ethanone. The downfield region between δ 7.15 and 7.55 ppm

corresponds to the nine aromatic protons. The multiplet at δ 7.55-7.53 ppm is assigned to the
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two protons ortho to the acetyl group (H-2' and H-6'), which are deshielded by the electron-

withdrawing nature of the carbonyl group. The complex multiplet between δ 7.45 and 7.30 ppm

integrates to six protons, accounting for the five protons of the benzyl ring and the H-4' proton

of the acetophenone ring. The doublet of doublet of doublets at δ 7.15 ppm is characteristic of

the H-5' proton.

A key diagnostic signal is the singlet at δ 5.12 ppm, which integrates to two protons and is

assigned to the benzylic methylene protons (H-9). Its chemical shift is indicative of a CH₂ group

attached to an oxygen atom and a phenyl ring. The upfield singlet at δ 2.60 ppm, integrating to

three protons, is characteristic of the methyl protons of the acetyl group (H-8).

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different types of carbon atoms in the

molecule.

Experimental Protocol:

The ¹³C NMR spectrum is acquired on the same sample solution as the ¹H NMR, using a 100

MHz NMR spectrometer with proton decoupling.

Data Summary (Predicted):
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Chemical Shift (δ) ppm Assignment

197.8 C-7 (C=O)

158.9 C-3'

138.5 C-1'

136.6 C-1''

129.6 C-5'

128.6 C-3''/C-5''

128.1 C-4''

127.5 C-2''/C-6''

121.3 C-6'

120.0 C-2'

114.2 C-4'

70.1 C-9 (CH₂)

26.7 C-8 (CH₃)

Note: The above ¹³C NMR data is based on prediction and may vary slightly from experimental

values.

Interpretation:

The predicted ¹³C NMR spectrum shows 13 distinct signals, consistent with the molecular

structure. The carbonyl carbon (C-7) is the most downfield signal, appearing around δ 197.8

ppm. The aromatic region displays nine signals corresponding to the twelve aromatic carbons,

with some equivalences. The carbon attached to the benzyloxy group (C-3') is found at

approximately δ 158.9 ppm. The benzylic methylene carbon (C-9) gives a signal around δ 70.1

ppm, and the methyl carbon of the acetyl group (C-8) is observed at the most upfield position,

around δ 26.7 ppm.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer using a thin

film of the neat liquid compound between sodium chloride plates.

Data Summary:

Wavenumber (cm⁻¹) Intensity Assignment

1695 Strong C=O stretch (aromatic ketone)

1605, 1595 Medium-Strong C=C stretch (aromatic)

1493, 1433 Medium C=C stretch (aromatic)

~1250 Strong C-O stretch (aryl ether)

~3030 Medium C-H stretch (aromatic)

~2920 Weak C-H stretch (aliphatic)

Interpretation:

The IR spectrum provides clear evidence for the key functional groups in 1-(3-
(benzyloxy)phenyl)ethanone.[1] A very strong absorption band at 1695 cm⁻¹ is characteristic

of the C=O stretching vibration of an aryl ketone.[1] The presence of multiple sharp peaks in

the 1605-1433 cm⁻¹ region confirms the C=C stretching vibrations of the aromatic rings.[1] A

strong band around 1250 cm⁻¹ is indicative of the C-O stretching of the aryl ether linkage. The

C-H stretching vibrations for the aromatic and aliphatic protons are observed around 3030 cm⁻¹

and 2920 cm⁻¹, respectively.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.
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Experimental Protocol:

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The

sample is introduced via direct insertion or gas chromatography, and ionized by a 70 eV

electron beam.

Predicted Fragmentation Pattern:

[M]⁺˙
m/z = 226

[M - CH₃]⁺
m/z = 211- •CH₃

[C₇H₇]⁺
m/z = 91 (Base Peak)

- C₈H₇O•

[C₆H₅CO]⁺
m/z = 105

- C₇H₆O [C₆H₅]⁺
m/z = 77

- CO

Click to download full resolution via product page

Caption: Predicted key fragmentation pathways for 1-(3-(benzyloxy)phenyl)ethanone.

Interpretation (Predicted):

The electron ionization mass spectrum of 1-(3-(benzyloxy)phenyl)ethanone is expected to

show a molecular ion peak ([M]⁺˙) at m/z = 226, corresponding to its molecular weight.

The fragmentation pattern is anticipated to be dominated by cleavages that lead to stable

carbocations. A prominent fragmentation pathway is the α-cleavage of the acetyl group,

resulting in the loss of a methyl radical (•CH₃) to form an acylium ion at m/z = 211.

The most characteristic and likely the base peak in the spectrum would be the tropylium ion

([C₇H₇]⁺) at m/z = 91. This highly stable carbocation is formed by the cleavage of the benzylic

C-O bond. The formation of this ion is a hallmark of compounds containing a benzyl group.

Other significant fragments would include the benzoyl cation ([C₆H₅CO]⁺) at m/z = 105, which

can be formed from the m/z 211 fragment, and subsequently lose carbon monoxide (CO) to

give the phenyl cation ([C₆H₅]⁺) at m/z = 77.

Conclusion
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The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectral data provides a

self-validating system for the structural confirmation of 1-(3-(benzyloxy)phenyl)ethanone. The

combination of these spectroscopic techniques allows for an unambiguous assignment of its

chemical structure, ensuring its suitability for use in research and development. The data and

interpretations presented in this guide serve as a reliable reference for scientists working with

this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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